molecular formula C22H33NO2 B190945 Denudatine CAS No. 26166-37-0

Denudatine

Cat. No. B190945
CAS RN: 26166-37-0
M. Wt: 343.5 g/mol
InChI Key: OVXLNQAYPUEDSI-UQSSLJFWSA-N
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Description

Denudatine is primarily isolated from plants of the genera Aconitum and Delphinium . It has effects on the action potential of ventricular fibers and inhibits the arrhythmogenic action of aconitine .


Synthesis Analysis

The synthesis of Denudatine involves complex chemical reactions. A notable approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .


Molecular Structure Analysis

Denudatine has a molecular formula of C22H33NO2 . Its average mass is 343.503 Da and its monoisotopic mass is 343.251129 Da .


Chemical Reactions Analysis

Denudatine is involved in complex chemical reactions. It is part of the C19 diterpenoid alkaloids (C19 DTAs) family, many of which modulate the activity of ion channels in vivo .


Physical And Chemical Properties Analysis

Denudatine has a density of 1.2±0.1 g/cm3, a boiling point of 488.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its molar refractivity is 98.0±0.4 cm3 .

Scientific Research Applications

  • Pharmacological Properties : Denudatine, isolated from Delphinium denudatum, exhibits pharmacological actions such as inhibiting the contractions of rabbit duodenal strips and stimulating guinea-pig uterine strips. It affects the tone and movements of the intestine but doesn't influence blood pressure and respiration in dogs. Notably, it is non-toxic and lacks curariform activity (Singh & Chopra, 1962).

  • Cardiac Effects : Studies have shown that Denudatine can impact the action potential of ventricular fibers. In higher concentrations, it inhibits the arrhythmogenic action of aconitine, suggesting an inhibitory effect on Na+ influx in ventricular fibers (Liu & Dong, 1982). Additionally, Denudatine has been found to suppress arrhythmia induced by aconitine and increase survival rates in certain conditions (Jin, Zhou, & Zeng, 1982).

  • Structural Analysis : X-ray crystallography has been used to determine the structure of Denudatine, revealing it as a diterpenoid alkaloid with an atisine-type skeleton (Wright, Newton, Pelletier, & Singh, 1970).

  • Synthesis : Denudatine has been synthesized along with other diterpenoid alkaloids, utilizing strategies that involve common intermediates. This synthesis contributes to a broader understanding of diterpenoid alkaloid preparation (Kou et al., 2016).

  • Vasorelaxing Effects : Denudatin B, a related compound, has shown vasorelaxing effects in rat thoracic aorta, indicating potential applications in vascular health (Yu et al., 1990).

  • Isolation from Natural Sources : New Denudatine-type diterpenoid alkaloids have been isolated from plants like Aconitum carmichaelii, showcasing the diversity of this compound in nature (Liu et al., 2021).

  • Antioxidant Activities : Certain denudatine-type C20-diterpenoid alkaloids have been identified as having significant antioxidant activities, suggesting potential therapeutic applications (Yin et al., 2016).

  • Erosion and Weathering Studies : While not directly related to Denudatine, research on denudation rates and erosion processes provides a broader context for understanding natural processes that may impact plants producing Denudatine (Blanckenburg, 2005).

Safety And Hazards

The safety data sheet for Denudatine can be found online . It’s important to handle Denudatine with care and follow the safety guidelines provided.

Future Directions

Research on Denudatine is ongoing, with studies focusing on its pharmacological properties and potential therapeutic applications . Further detailed phytochemical investigations of Aconitum species could provide new therapeutic natural products of Aconitum source that could be employed in health and medicine .

properties

IUPAC Name

(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14+,15-,16+,17-,18?,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLNQAYPUEDSI-ZBNNHZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CCC[C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4[C@H]([C@H](CC5)C(=C)[C@H]6O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24721564

CAS RN

26166-37-0
Record name 26166-37-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
395
Citations
XH Li, M Zhu, ZX Wang, XY Liu, H Song… - Angewandte …, 2016 - Wiley Online Library
A unified approach to four different (atisine, ajaconine, denudatine, and hetidine) diterpenoid alkaloid skeletons was developed and applied to the total synthesis of the natural products …
Number of citations: 49 onlinelibrary.wiley.com
F Brisse - … Section B: Structural Crystallography and Crystal …, 1971 - scripts.iucr.org
The alkaloid denudatine, C22H33NO2, crystallizes in space group P2~ with two molecules … The molecules of denudatine are held, through hydrogen bonds, in chains parallel to the b …
Number of citations: 4 scripts.iucr.org
A Samanbay, B Zhao, HA Aisa - Natural product research, 2018 - Taylor & Francis
A new denudatine-type C 20 -diterpenoid alkaloid, designated as sinchianine (1), together with eight known diterpenoid alkaloids, 12-acetyl-12-epi-napelline (2), 12-epi-napelline (3), …
Number of citations: 12 www.tandfonline.com
H Liu, S Shao, H Xia, YZ Wu, CG Zhu… - Journal of Asian …, 2021 - Taylor & Francis
Five new denudatine-type diterpenoid alkaloids (1–5), along with the known analogue aconicarmine (6), were isolated from an aqueous decoction of the lateral roots of Aconitum …
Number of citations: 8 www.tandfonline.com
KGM Kou, BX Li, JC Lee, GM Gallego… - Journal of the …, 2016 - ACS Publications
The denudatine-type diterpenoid alkaloids cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine have been synthesized for the first time (25, 26, and 26 steps …
Number of citations: 45 pubs.acs.org
N Singh, KL Chopra - Journal of Pharmacy and Pharmacology, 1962 - academic.oup.com
… Denudatine is the major alkaloid and has been isolated in … , denudatine has been tentatively classified as a diterpene alkaloid of atisine group. Pharmacological actions of denudatine …
Number of citations: 18 academic.oup.com
D Uhrin, B Proksa, J Zhamiansan - Planta medica, 1991 - thieme-connect.com
The MS of alkaloid I showed M at, n/z359 (C22H33N03), which, after loss of H20, afforded the base peak at, n/z 341. Acetylation of 1 with acetic anhydridepyridine yielded the triacetate …
Number of citations: 24 www.thieme-connect.com
FP Wang, JZ Wang, Z Rong - Heterocycles, 1997 - infona.pl
Treatment of denudatine 1 with 10% HCl solution at 30-50 C leads to rearrangement to two pairs of epimers (5A) and (5B), (8A) and (8B) as well as 7 and 15. The rearrangement …
Number of citations: 10 www.infona.pl
K Wiesner, TYR Tsai, GI Dmitrienko… - Canadian Journal of …, 1976 - cdnsciencepub.com
… We now wish to report a highly efficient and simple method for the synthesis of denudatine and substituted denudatine derivatives based on this finding. We have …
Number of citations: 10 cdnsciencepub.com
D Batsuren, J Tunsag, N Batbaiar, AM Mericli… - …, 1998 - repository.ias.ac.in
We have investigated the alkaloidal constituents of Aconitum barbatum, A. kusnezoffii, A. volubile, and Delphinium cheilanthum collected in Mongolia. Seven norditerpenoid and seven …
Number of citations: 8 repository.ias.ac.in

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